molecular formula C12H18BrN3O2 B8541019 Tert-butyl (2-[(5-bromopyridin-3-yl)amino]ethyl)carbamate

Tert-butyl (2-[(5-bromopyridin-3-yl)amino]ethyl)carbamate

Cat. No.: B8541019
M. Wt: 316.19 g/mol
InChI Key: HBKLVLMYGLCWJD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl (2-[(5-bromopyridin-3-yl)amino]ethyl)carbamate is a useful research compound. Its molecular formula is C12H18BrN3O2 and its molecular weight is 316.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C12H18BrN3O2

Molecular Weight

316.19 g/mol

IUPAC Name

tert-butyl N-[2-[(5-bromopyridin-3-yl)amino]ethyl]carbamate

InChI

InChI=1S/C12H18BrN3O2/c1-12(2,3)18-11(17)16-5-4-15-10-6-9(13)7-14-8-10/h6-8,15H,4-5H2,1-3H3,(H,16,17)

InChI Key

HBKLVLMYGLCWJD-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCCNC1=CC(=CN=C1)Br

Origin of Product

United States

Synthesis routes and methods

Procedure details

A 50 mL RBF was charged with 3,5-dibromopyridine (3.70 g, 15.6 mmol), t-butyl N-(2-aminoethyl)carbamate (2.50 g, 15.6 mmol), Pd2(dba)3 (714 mg, 0.78 mmol), (R)-BINAP (1.46 g, 2.34 mol) and Cs2CO3 (7.62 g, 23.4 mmol), and was purged with N2. Anhydrous toluene (120 mL) was added via syringe. The solution was purged with N2 again, and was heated at 100° C. overnight. After cooled, ethyl acetate (500 mL) was added and the mixture was washed with water. The EtOAc solution was concentrated and the residue was separated by flash chromatography (20-80% EtOAc in hexane) to provide the desried product (2.1 g, 43%). MS (DCI) m/z 316, 318 (M+1)+.
Quantity
3.7 g
Type
reactant
Reaction Step One
Quantity
2.5 g
Type
reactant
Reaction Step One
Quantity
1.46 g
Type
reactant
Reaction Step One
Name
Cs2CO3
Quantity
7.62 g
Type
reactant
Reaction Step One
Quantity
714 mg
Type
catalyst
Reaction Step One
Yield
43%

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